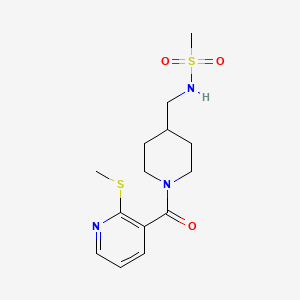
N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)methanesulfonamide is a chemical compound that has recently gained attention due to its potential use in various fields of research and industry. This compound features a piperidine moiety, which is a six-membered heterocyclic ring containing one nitrogen atom. Piperidine derivatives are known for their wide range of biological activities and are commonly used in the pharmaceutical industry .
Wirkmechanismus
Target of Action
The primary target of this compound is Hypoxia-inducible factor 1 (HIF-1) . HIF-1 is a heterodimeric protein composed of HIF-1a and HIF-1b subunits . HIF-1b is constitutively expressed in cells, whereas the unique subunit of HIF-1, HIF-1a, is only found in the hypoxic nucleus .
Mode of Action
The compound interacts with HIF-1a, which performs conflicting functions in tumor cells, especially in hepatic liver cancer cells, which are always in a state of hypoxia . HIF-1a promotes transcription and expression of target genes to accelerate glycolysis in tumor cells and upregulates a variety of growth factors, allowing cancer cells to proliferate, differentiate, and adapt to the hypoxic microenvironment . In contrast, HIF-1a overexpression in hypoxic cancer cells was suggested to inhibit cell division by inducing p21, p27, or p53 and to promote apoptosis by inducing p53, Nip3, Noxa, or HGTD-P .
Biochemical Pathways
The compound affects the HIF-1 pathway, which targets a series of adaptation genes under hypoxic conditions . Activation of p21 expression or p53–p21 signaling pathway promotes cell cycle arrest and apoptosis . HIF-1a induces p21 expression by dissociating c-Myc, a protein blocking p21 promoter, whereas phosphorylated HIF-1a interacts with p53, promoting p53-mediated apoptosis .
Result of Action
The compound induces the expression of HIF-1a protein and downstream target gene p21, and upregulates the expression of cleaved caspase-3 to promote tumor cells apoptosis . It also inhibits cell division by inducing p21, p27, or p53 and promotes apoptosis by inducing p53, Nip3, Noxa, or HGTD-P .
Vorbereitungsmethoden
The synthesis of N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)methanesulfonamide involves several steps. The synthetic route typically starts with the preparation of the piperidine ring, followed by the introduction of the nicotinoyl and methylthio groups. The final step involves the addition of the methanesulfonamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Analyse Chemischer Reaktionen
N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)methanesulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities. In medicine, it is being investigated for its potential use in drug development. In industry, it is used in the production of various chemical products .
Vergleich Mit ähnlichen Verbindungen
N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct biological activities. Similar compounds include other piperidine derivatives such as piperine, evodiamine, matrine, berberine, and tetrandine. These compounds also exhibit a wide range of biological activities, but their specific effects and mechanisms of action may differ .
Eigenschaften
IUPAC Name |
N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3S2/c1-21-13-12(4-3-7-15-13)14(18)17-8-5-11(6-9-17)10-16-22(2,19)20/h3-4,7,11,16H,5-6,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHIUSAUZDJNVIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)CNS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(chloromethyl)-6-methyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2468576.png)
![2-[3-(3,4-Dimethylanilino)-1-methoxy-2-propenylidene]malononitrile](/img/structure/B2468577.png)
![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxypropanamide](/img/structure/B2468582.png)

![2-([1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]thio)nicotinic acid](/img/structure/B2468587.png)
![5-Chloro-2-[4-(2,4-dimethoxybenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole](/img/structure/B2468588.png)

![6-ethyl-3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione](/img/structure/B2468591.png)
![2-chloro-N-[3-(pyridin-3-yl)-1,2,4-thiadiazol-5-yl]quinoline-4-carboxamide](/img/structure/B2468592.png)

![2-Amino-4-(5-bromo-2-fluorophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2468594.png)
![2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)benzoic acid](/img/structure/B2468595.png)


